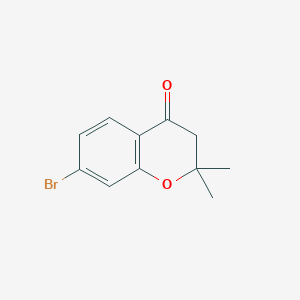

7-Bromo-2,2-dimethylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVDUIIUXMKXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 7-Bromo-2,2-dimethylchroman-4-one

This guide details the synthesis of 7-Bromo-2,2-dimethylchroman-4-one (CAS 130200-01-0) , a critical intermediate in the development of potassium channel blockers and anti-cancer therapeutics.

The content prioritizes the Kabbe Condensation as the primary industrial route due to its superior regioselectivity compared to classical Friedel-Crafts acylation methods.

Executive Summary

Target Molecule: 7-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one CAS: 130200-01-0 Core Application: Intermediate for substituted chroman-4-one scaffolds in medicinal chemistry (e.g., K+ channel blockers, SIRT2 inhibitors).

The synthesis of this compound is best achieved via the Kabbe Condensation . This method involves the base-catalyzed condensation of 4'-bromo-2'-hydroxyacetophenone with acetone. Unlike the acid-mediated cyclization of 3-bromophenol with 3,3-dimethylacrylic acid—which suffers from regiochemical ambiguity (yielding a mixture of 5-bromo and 7-bromo isomers)—the Kabbe route locks the bromine position in the starting material, ensuring 100% regiochemical purity.

Comparison of Synthetic Pathways

| Metric | Route A: Kabbe Condensation (Recommended) | Route B: Friedel-Crafts Cyclization |

| Precursors | 4'-Bromo-2'-hydroxyacetophenone + Acetone | 3-Bromophenol + 3,3-Dimethylacrylic acid |

| Catalyst | Pyrrolidine (Base) | Eaton's Reagent or PPA (Acid) |

| Regioselectivity | High (100%) – Pre-functionalized ring | Moderate – Mixture of 5-Br and 7-Br isomers |

| Yield | 80–92% | 50–65% |

| Scalability | High (Mild conditions, easy workup) | Low (Viscous acid waste, thermal hazards) |

Retrosynthetic Analysis

To design the synthesis, we disconnect the C2-O and C2-C3 bonds. The presence of the gem-dimethyl group at C2 strongly suggests the use of acetone as a synthon.

Figure 1: Retrosynthetic disconnection revealing the acetophenone precursor.

Primary Pathway: The Kabbe Condensation

This protocol utilizes pyrrolidine to generate an enamine/iminium species in situ from acetone, which then undergoes a Michael-type addition to the acetophenone followed by cyclization.

Mechanism of Action[1][2]

-

Enamine Formation: Pyrrolidine reacts with acetone to form the active enamine intermediate.

-

Aldol/Michael Reaction: The enamine attacks the carbonyl of the acetophenone (or undergoes condensation with the aldehyde equivalent if using aldehydes, but here it condenses with the ketone moiety). Correction: In the Kabbe condensation with acetone, the acetone condenses with the acetyl group of the acetophenone.

-

Cyclization: The phenolic hydroxyl group attacks the newly formed electrophilic center, closing the ring.

-

Elimination: Loss of the amine catalyst yields the chromanone.

Figure 2: Reaction workflow for the pyrrolidine-catalyzed Kabbe condensation.

Experimental Protocol

Scale: 10 mmol Estimated Yield: 85%

Materials

-

4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6): 2.15 g (10 mmol)

-

Acetone (Dry): 20 mL (Excess, acts as solvent and reagent)

-

Pyrrolidine: 0.85 g (12 mmol, 1.2 eq)

-

Propionic Acid (Optional Co-catalyst): 0.1 mL

-

Solvent: Toluene (30 mL) – Used if Dean-Stark water removal is preferred.

Step-by-Step Procedure

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. For higher conversion, a Dean-Stark trap filled with toluene is recommended to remove water.

-

Charging: Add 4'-Bromo-2'-hydroxyacetophenone (2.15 g) and Toluene (30 mL) to the flask.

-

Reagent Addition: Add Pyrrolidine (0.85 g) and Acetone (5 mL). Note: If using Toluene reflux, add acetone dropwise or use a large excess if not using a trap.

-

Alternative (Neat): Dissolve starting material in Acetone (20 mL) with Pyrrolidine (1.2 eq) and reflux. This often requires longer times (24-48h) or a sealed tube (pressure vessel) at 80°C.

-

-

Reaction: Heat the mixture to reflux (approx. 110°C for Toluene method). Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).

-

Wash: Wash with 1M HCl (2 x 30 mL) to remove pyrrolidine. Wash with saturated NaHCO₃ (30 mL) and Brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

-

Purification: The crude residue is often pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Alternative Pathway: Acid-Mediated Cyclization

Use this route only if 4'-bromo-2'-hydroxyacetophenone is unavailable.

Concept: Friedel-Crafts alkylation/acylation of 3-bromophenol with 3,3-dimethylacrylic acid using Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).

Critical Risk: 3-Bromophenol directs ortho/para. The hydroxyl group is the strongest activator.

-

Para to OH (Position 4): Leads to 7-Bromo -2,2-dimethylchroman-4-one. (Major Product due to sterics).

-

Ortho to OH (Position 2): Leads to 5-Bromo -2,2-dimethylchroman-4-one. (Minor Product).

Protocol Summary

-

Mix 3-Bromophenol (1 eq) and 3,3-Dimethylacrylic acid (1.1 eq) in Eaton's Reagent (5 mL per gram of phenol).

-

Heat to 70–80°C for 2–3 hours.

-

Quench into ice water. Extract with DCM.

-

Mandatory: Isolate the 7-bromo isomer via column chromatography. The 5-bromo isomer usually elutes slightly faster or slower depending on the solvent system; careful gradient elution is required.

Characterization Data

Confirm the identity of the synthesized product using the following parameters.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | White to pale yellow solid | Crystalline solid |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H) | Gem-dimethyl protons at C2 |

| δ 2.70 (s, 2H) | Methylene protons at C3 | |

| δ 7.10 - 7.80 (m, 3H) | Aromatic protons (pattern specific to 7-Br substitution) | |

| ¹³C NMR | ~192 ppm | Carbonyl (C=O) at C4 |

| ~79 ppm | Quaternary carbon at C2 | |

| Mass Spec (ESI) | m/z 255/257 [M+H]⁺ | Distinctive 1:1 isotopic pattern for Bromine |

References

-

Kabbe Condensation Overview: Kabbe, H. J., & Widdig, A. (1982). Synthesis of Chromanones via Enamine Condensation. Angewandte Chemie International Edition.

-

Synthesis of 2,2-Dialkylchroman-4-ones: Bapodra, A., et al. (2009). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2-dialkyl and 2-spiro-4-chromanones. ResearchGate.

-

Starting Material Preparation (4'-Bromo-2'-hydroxyacetophenone): Organic Syntheses, Coll. Vol. 1. Preparation of substituted acetophenones.

-

Alternative Acid Route (Eaton's Reagent): Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization Using Eaton's Reagent. Organic Syntheses.

-

Regioselectivity in Phenol Acylation: Bromination and Acylation of Phenols. Khan Academy / PubChem Data.

Technical Guide: 7-Bromo-2,2-dimethylchroman-4-one Derivatives and Analogs

Executive Summary

The 7-bromo-2,2-dimethylchroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive flavonoids, potassium channel openers (KATP), and SIRT2 inhibitors. Its structural utility lies in the orthogonality of its functional handles: the C7-aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-ketone supports condensation, reduction, and spiro-cyclization reactions. The 2,2-dimethyl geminal substitution is critical for pharmacological stability, preventing oxidative aromatization to the corresponding chromone and enhancing lipophilicity for membrane permeability.

Chemical Architecture & Synthesis[1][2]

Retrosynthetic Analysis

The most robust route to this compound involves a one-pot Friedel-Crafts alkylation/acylation sequence (often termed a hetero-Michael addition followed by intramolecular acylation) starting from 3-bromophenol and 3,3-dimethylacrylic acid (senecioic acid).

Core Synthesis Protocol: Acid-Mediated Cyclocondensation

This protocol utilizes Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) as both solvent and catalyst.

Reagents:

-

3-Bromophenol (1.0 equiv)

-

3,3-Dimethylacrylic acid (1.2 equiv)

-

Methanesulfonic acid (MsOH) / Phosphorus Pentoxide (P2O5) (Eaton's Reagent) OR Polyphosphoric Acid (PPA).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge PPA (10 g per 1 g of phenol). Heat to 50°C to lower viscosity.

-

Addition: Add 3-bromophenol (17.3 g, 100 mmol) followed by 3,3-dimethylacrylic acid (12.0 g, 120 mmol).

-

Cyclization: Raise the temperature to 85–90°C . Stir vigorously for 3–4 hours. The reaction mixture will turn deep red/brown.

-

Mechanistic Note: The phenol oxygen first attacks the

-carbon of the acrylic acid (Michael addition), followed by intramolecular Friedel-Crafts acylation at the para-position to the bromine (sterically favored over ortho).

-

-

Quenching: Cool the mixture to 60°C and pour slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a gum or solid.

-

Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organics with saturated NaHCO3 (to remove unreacted acid), water, and brine.

-

Purification: Dry over anhydrous Na2SO4 and concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to yield the title compound as off-white crystals.

-

Typical Yield: 65–75%

-

Validation: 1H NMR (CDCl3):

1.45 (s, 6H, 2xCH3), 2.70 (s, 2H, H-3), 7.05–7.15 (m, 2H), 7.75 (d, 1H, H-5).

-

Visualization: Synthetic Pathway

Caption: One-pot cyclocondensation of 3-bromophenol and senecioic acid to form the chroman-4-one core.

Functionalization Strategies & Library Generation

The this compound scaffold offers two primary vectors for diversification: the C7-Bromine (Site A) and the C4-Carbonyl (Site B).

Strategy A: C7-Palladium Catalyzed Cross-Coupling

The bromine atom at C7 is highly activated for Suzuki-Miyaura coupling due to the electron-withdrawing nature of the carbonyl group at C4 (via conjugation through the aromatic ring).

Protocol: Suzuki-Miyaura Coupling

-

Reagents: this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv).

-

Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water.

-

Procedure: Degas solvents with N2 for 15 mins. Combine reactants in a sealed tube. Heat at 90°C for 12 hours .

-

Self-Validating Check: Monitor by TLC. The starting bromide is less polar than the biaryl product. Disappearance of the bromide spot (Rf ~0.6 in 20% EtOAc/Hex) indicates completion.

Strategy B: C4-Carbonyl Modification

The C4 position allows for the introduction of spiro-cycles or reduction to the alcohol (precursor to dehydration for chromenes).

Protocol: Reductive Amination

-

Reagents: Chromanone (1.0 equiv), Primary Amine (1.2 equiv), Ti(OiPr)4 (1.5 equiv), NaBH3CN (2.0 equiv).

-

Procedure: Stir ketone and amine with Ti(OiPr)4 in dry THF for 6h to form the imine (often requires heating). Cool to 0°C, add NaBH3CN, and stir overnight.

Quantitative Data: Reaction Scope

| Reaction Type | Position | Reagent Example | Product Class | Typical Yield |

| Suzuki Coupling | C7-Br | Phenylboronic acid | 7-Phenylchroman-4-one | 82–95% |

| Buchwald-Hartwig | C7-Br | Morpholine | 7-Morpholinochroman-4-one | 60–75% |

| Reduction | C4=O | NaBH4 | Chroman-4-ol | >90% |

| Knoevenagel | C4=O | Malononitrile | Benzopyranylidene | 70–85% |

Medicinal Chemistry & SAR

Key Biological Targets

-

Potassium Channel Openers (KATP):

-

Analogs of Cromakalim . The 2,2-dimethyl group is essential for hydrophobic interaction within the channel pore. The C4 position is often modified to a hydroxyl or cyclic amide.

-

Mechanism:[1][2][3] Hyperpolarization of the cell membrane, leading to smooth muscle relaxation (antihypertensive, anti-asthmatic).

-

-

SIRT2 Inhibitors:

-

Halogenated chroman-4-ones (specifically 6,8-dibromo or 7-bromo analogs) function as selective SIRT2 inhibitors, relevant in neurodegenerative diseases (Parkinson's).

-

SAR Insight: Bulky, lipophilic groups at C6/C7 improve potency by occupying the hydrophobic pocket of the SIRT2 acyl-lysine channel.

-

Visualization: Structure-Activity Relationship (SAR) Map

Caption: SAR map highlighting the pharmacophoric contributions of the 2,2-dimethyl, C4-carbonyl, and C7-bromo motifs.

Experimental Validation & Safety

Safety Considerations

-

PPA/MsOH: Highly corrosive. Wear acid-resistant gloves and face shield.

-

Bromophenols: Toxic and skin irritants.

-

Waste: Aqueous layers from the synthesis contain high concentrations of acid and phenols; neutralize before disposal.

Characterization Checklist

To ensure the integrity of the synthesized library, every derivative must pass the following checks:

-

1H NMR: Confirm the gem-dimethyl singlet at ~1.4 ppm.

-

IR Spectroscopy: Verify C=O stretch at ~1680 cm-1 (chromanone) vs. ~3400 cm-1 (chromanol).

-

Mass Spectrometry: Check isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks) in the starting material, and its disappearance in Suzuki products.

References

-

Synthesis of Chroman-4-ones

- Title: Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one and related derivatives via acid-catalyzed cycliz

- Source: ResearchGate (General Protocol Valid

-

URL:[Link]

-

Suzuki Coupling on Chromanones

-

SIRT2 Inhibition & Biological Activity

- Title: Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors.

- Source: Journal of Medicinal Chemistry (NIH/PMC)

-

URL:[Link]

-

General Medicinal Chemistry of Chromanones

Sources

7-Bromo-2,2-dimethylchroman-4-one potential therapeutic targets

This technical guide provides an in-depth analysis of 7-Bromo-2,2-dimethylchroman-4-one , a versatile heterocyclic scaffold critical in medicinal chemistry for the development of potassium channel openers, SIRT2 inhibitors, and anti-cancer agents.

Technical Monograph & Synthesis Guide [1]

Executive Summary

This compound (CAS: 130200-01-0) represents a "privileged structure" in drug discovery.[1] Its core—the 2,2-dimethylchroman-4-one system—mimics the pharmacophore of bioactive natural products and synthetic drugs like Cromakalim .[1] The C7-bromine atom serves as a strategic "handle" for late-stage diversification via palladium-catalyzed cross-coupling, while the C4-ketone and C3-methylene offer orthogonal reactivity for scaffold decoration.[1]

This guide details the optimized synthesis , analytical characterization , and divergent functionalization of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.[2]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 7-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 130200-01-0 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (C7), Cyclic Ketone (C4), Gem-dimethyl (C2) |

Core Synthesis Protocol: The "Gold Standard" Route

While various routes exist, the most robust and scalable method for the 2,2-dimethyl analog involves the Friedel-Crafts alkylation/acylation of 3-bromophenol with 3,3-dimethylacrylic acid (senecioic acid). This "one-pot" condensation is preferred over the Kabbe condensation (using acetone/pyrrolidine) for its higher atom economy and ease of purification.[1]

Reaction Mechanism & Pathway

The reaction proceeds via an initial esterification or alkylation of the phenol, followed by an acid-mediated Fries rearrangement and ring closure.

Figure 1: Acid-mediated condensation pathway for scaffold construction.[2]

Step-by-Step Protocol

Reagents:

-

3,3-Dimethylacrylic acid (1.2 eq)[2]

-

Methanesulfonic acid (MSA) (Solvent/Catalyst, ~5-10 vol) or Polyphosphoric Acid (PPA)[1][2]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Methanesulfonic acid (MSA) .

-

Addition: Add 3-Bromophenol and 3,3-Dimethylacrylic acid to the MSA. The mixture may slightly exotherm.[1]

-

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3] The phenol spot should disappear.[1]

-

Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a solid or oil.[1]

-

Workup:

-

Purification: If the crude is an oil, induce crystallization with cold hexanes or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]

Critical Note on Regioselectivity: Using 3-bromophenol directs the cyclization primarily to the position para to the bromine (sterically less hindered than ortho), yielding the 7-bromo isomer. The 5-bromo isomer is a potential minor byproduct but is usually suppressed by steric hindrance at the position between the hydroxyl and bromine.

Analytical Characterization

Validation of the structure relies on the distinct NMR signature of the gem-dimethyl group and the aromatic substitution pattern.

Expected 1H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.45 | Singlet (s) | 6H | C2-(CH₃)₂ | Characteristic gem-dimethyl signal.[1] |

| 2.68 | Singlet (s) | 2H | C3-H₂ | Isolated methylene; no coupling to C2.[1] |

| 7.15 | Doublet of Doublets (dd) | 1H | C6-H | Coupled to C5 and C8 (J ~8.5, 1.8 Hz). |

| 7.28 | Doublet (d) | 1H | C8-H | Meta-coupling to C6 (J ~1.8 Hz). |

| 7.75 | Doublet (d) | 1H | C5-H | Deshielded by C4-Carbonyl (J ~8.5 Hz).[1] |

Mass Spectrometry

-

Pattern: A 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) confirms the presence of a single bromine atom.[1]

Divergent Functionalization (The "What-If")

The this compound scaffold is designed for divergency .[1] It offers three distinct vectors for chemical modification, allowing researchers to rapidly expand chemical space around the core.

Figure 2: Divergent synthesis map.[1][2] Red paths utilize the aryl bromide; Green paths target the ketone; Yellow paths target the alpha-carbon.

Path A: Palladium-Catalyzed Cross-Coupling (C7)

The aryl bromide is highly reactive under standard Suzuki-Miyaura conditions.[1]

-

Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.5 eq), K₂CO₃ (3 eq), Dioxane/Water (9:1), 90°C.[2]

-

Application: Installation of biaryl systems common in SIRT2 inhibitors .

Path B: Ketone Reduction & Modification (C4)

Reduction of the ketone yields the 4-hydroxy-chroman (chromanol), the direct precursor to potassium channel openers.

-

Protocol: NaBH₄ (1.5 eq) in MeOH at 0°C.

-

Stereochemistry: The reduction creates a chiral center at C4.[1] Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can yield enantiopure scaffolds.[1]

-

Dehydration: Acid-catalyzed dehydration of the alcohol yields 2,2-dimethylchromene (precocene analogs), which are potent anti-juvenile hormones in insect physiology.

Medicinal Chemistry Applications

Potassium Channel Openers (K_ATP)

The 2,2-dimethylchroman-4-one scaffold is structurally homologous to Cromakalim (which bears a 6-cyano group).[1] The 7-bromo analog serves as a precursor to:

-

7-Substituted analogs: Exploring the SAR of the "eastern" part of the molecule.

-

Hybrid molecules: Linking the chromanone pharmacophore to other active moieties via the bromine handle.

SIRT2 Inhibition

Research indicates that halogenated chroman-4-ones (specifically 6,8-dibromo and 6-chloro analogs) exhibit selective inhibition of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegeneration and cancer.[1] The 7-bromo derivative provides a critical data point for SAR studies, probing the steric and electronic requirements of the binding pocket [1].

Anti-Leishmanial Agents

Thiochromanone analogs (sulfur instead of oxygen) have shown potent anti-leishmanial activity.[1][2] The oxygenated 7-bromo analog is often used as a control or a starting point to synthesize oxygen-based isosteres to improve metabolic stability [2].[1]

Safety & Handling

-

Hazards: The compound is an organic bromide and a ketone.[1][6] It should be treated as a potential skin and eye irritant (H315, H319).[2]

-

Sensitization: Halogenated benzylic-like ketones can be sensitizers.[1] Use gloves and work in a fume hood.[1]

-

Storage: Store in a cool, dry place. Stable at room temperature, but 4°C is recommended for long-term storage to prevent slow debromination or oxidation.[1][2]

References

-

Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

-

Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules.

-

General Synthesis of 2,2-Dimethylchroman-4-ones via Friedel-Crafts Alkylation. Organic Syntheses. (Reference for general 3,3-dimethylacrylic acid condensation method).[1][2]

-

This compound Product Data. PubChem.

Sources

- 1. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. 130200-01-0|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

The 7-Bromo Substituent: A Keystone in Chromanone Bioactivity - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromanone Scaffold and the Influence of Halogenation

The chroman-4-one skeleton is a privileged heterocyclic motif widely recognized in medicinal chemistry for its presence in a plethora of natural products and synthetically accessible derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the chromanone scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 7-bromo-chromanones. The introduction of a bromine atom at the C7 position of the chromanone ring has been shown to be a critical determinant of biological activity in various contexts. Halogenation, in general, can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. The 7-bromo substituent, in particular, has been explored as a key feature in the development of potent and selective therapeutic agents. This document will delve into the synthesis, biological evaluation, and key SAR insights for this important class of compounds.

Core Structure and Numbering

The fundamental structure of 7-bromo-chroman-4-one is depicted below, with the standard numbering system for the chromanone ring. Understanding this numbering is crucial for interpreting the SAR data that follows.

Caption: General structure and numbering of the 7-bromo-chroman-4-one scaffold.

Synthesis of the 7-Bromo-Chromanone Core

The 7-bromo-chroman-4-one scaffold is a key intermediate for the synthesis of a diverse library of derivatives.[6] A common and effective method for its preparation involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one (Precursor)

A precursor, 7-hydroxychroman-4-one, is often synthesized first, which can then be brominated or used to introduce other functionalities. A typical synthesis is as follows:

-

Friedel-Crafts Acylation: Resorcinol is reacted with 3-bromopropionic acid in the presence of a Lewis acid, such as trifluoromethanesulfonic acid. This reaction yields 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[7]

-

Intramolecular Cyclization: The resulting product is then treated with a base, for instance, 2 M sodium hydroxide (NaOH), to facilitate an intramolecular bimolecular nucleophilic substitution, leading to the formation of 7-hydroxychroman-4-one.[7]

Caption: Synthetic workflow for the precursor 7-hydroxychroman-4-one.

The subsequent bromination at the C7 position can be achieved using standard brominating agents. Alternatively, starting materials containing the 7-bromo substituent can be used in the initial cyclization reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-bromo-chromanones is profoundly influenced by the nature and position of substituents on the chromanone core. The following sections will dissect the SAR based on the position of modification.

Modifications at the C2 and C3 Positions

Substitutions at the C2 and C3 positions of the chromanone ring are critical for modulating various biological activities.

-

Anticancer Activity: For some chromanone derivatives, substitutions at C2 and C3 with bulky aromatic groups or benzylidene moieties have been shown to enhance cytotoxic effects against cancer cell lines.[2][8] While specific data for 7-bromo analogs is limited in the initial search, the general trend suggests that these positions are key for interaction with biological targets.

-

Antimicrobial Activity: The introduction of hydrophobic substituents at the C2 position can increase antibacterial activity.[8] The bromine at C7 likely contributes to the overall lipophilicity of the molecule, potentially enhancing membrane permeability.

-

Enzyme Inhibition: In the context of SIRT2 inhibition, a series of chroman-4-one derivatives were synthesized and evaluated. It was found that an alkyl chain of three to five carbons at the C2 position was crucial for high potency.[9]

Table 1: Influence of C2 Substituents on SIRT2 Inhibition for Chroman-4-one Derivatives

| Compound | C2-Substituent | C6-Substituent | C8-Substituent | SIRT2 IC50 (µM) |

| 1a | n-pentyl | Cl | Br | rac: 3.5 |

| (-)-1a | n-pentyl | Cl | Br | 1.5 |

| (+)-1a | n-pentyl | Cl | Br | 4.5 |

| 1b | n-pentyl | H | H | >200 |

| 1c | n-pentyl | Br | Br | 1.5 |

Data adapted from a study on SIRT2 inhibitors, highlighting the importance of substitutions on the aromatic ring in conjunction with the C2-alkyl chain.[9]

Modifications on the Benzo Ring (C5, C6, and C8 Positions)

The substitution pattern on the aromatic portion of the chromanone scaffold is a major determinant of activity and selectivity.

-

SIRT2 Inhibition: As shown in Table 1, electron-withdrawing groups at the C6 and C8 positions, in addition to the C7-bromo group, are favorable for potent SIRT2 inhibition.[9] The presence of halogens (Cl and Br) at these positions significantly enhances activity compared to the unsubstituted analog.[9] This suggests that the electronic properties and steric bulk of these substituents play a crucial role in binding to the enzyme.

-

Anticancer Activity: In a study on chromone derivatives as inhibitors of the breast cancer resistance protein (ABCG2), a 5-(4-bromobenzyloxy) substituent was found to be important for inhibitory activity.[10] While this is a chromone and not a chromanone, it underscores the significance of substitutions on the benzo ring, particularly with halogenated moieties.

-

General SAR: Hydroxylation at the C5 and C7 positions is a common feature in naturally occurring chromanones with biological activity and has been shown to contribute to increased antibacterial effects in synthetic analogs.[8]

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Conclusion and Future Perspectives

The 7-bromo-chromanone scaffold represents a valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies conducted to date highlight the critical role of the 7-bromo substituent in conjunction with modifications at other positions of the chromanone ring. Specifically, the introduction of alkyl chains at C2 and electron-withdrawing groups on the benzo ring has proven to be a successful strategy for enhancing biological activity, particularly in the context of enzyme inhibition.

Future research in this area should focus on synthesizing and evaluating a broader range of 7-bromo-chromanone derivatives with diverse substitutions to further elucidate the SAR for various biological targets. The exploration of different halogen substitutions at the C7 position could also provide valuable insights into the role of the halogen in ligand-target interactions. A deeper understanding of the mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of next-generation 7-bromo-chromanone-based drugs.

References

-

ChemBK. (2024). 7-Bromo Chromonone. Retrieved from [Link]

- ChemBK. (2024). 7-Bromo Chromonone - Introduction.

-

Reyes-Pérez, V., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

-

Kolos, N. N., et al. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

-

Di Pietro, A., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry. Retrieved from [Link]

- Nchinda, A. T. (2002).

-

iChemical. 7-Bromo-4-chromanone, CAS No. 18442-22-3. Retrieved from [Link]

-

Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Retrieved from [Link]

-

Khan, K. M., et al. (2010). An update on natural occurrence and biological activity of chromones. PubMed. Retrieved from [Link]

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Singh, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Pharmaceuticals. Retrieved from [Link]

- Ezzat, M. O., & Razik, T. M. A. (2021). Molecular Modelling Design and Opioid Binding Affinity Evaluation of New 4-Chromanone Derivatives. Journal of Microbiology, Biotechnology and Food Sciences.

-

Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). The biological activity of chromones.(Mini Review). Retrieved from [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogenated Scaffold: 7-Bromo-2,2-dimethylchroman-4-one

This technical guide provides an in-depth analysis of 7-Bromo-2,2-dimethylchroman-4-one , a versatile heterocyclic scaffold critical in medicinal chemistry for the development of potassium channel openers, SIRT2 inhibitors, and anti-cancer agents.

Technical Monograph & Synthesis Guide [1]

Executive Summary

This compound (CAS: 130200-01-0) represents a "privileged structure" in drug discovery.[1] Its core—the 2,2-dimethylchroman-4-one system—mimics the pharmacophore of bioactive natural products and synthetic drugs like Cromakalim .[1] The C7-bromine atom serves as a strategic "handle" for late-stage diversification via palladium-catalyzed cross-coupling, while the C4-ketone and C3-methylene offer orthogonal reactivity for scaffold decoration.[1]

This guide details the optimized synthesis , analytical characterization , and divergent functionalization of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.[2]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 7-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 130200-01-0 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (C7), Cyclic Ketone (C4), Gem-dimethyl (C2) |

Core Synthesis Protocol: The "Gold Standard" Route

While various routes exist, the most robust and scalable method for the 2,2-dimethyl analog involves the Friedel-Crafts alkylation/acylation of 3-bromophenol with 3,3-dimethylacrylic acid (senecioic acid). This "one-pot" condensation is preferred over the Kabbe condensation (using acetone/pyrrolidine) for its higher atom economy and ease of purification.[1]

Reaction Mechanism & Pathway

The reaction proceeds via an initial esterification or alkylation of the phenol, followed by an acid-mediated Fries rearrangement and ring closure.

Figure 1: Acid-mediated condensation pathway for scaffold construction.[2]

Step-by-Step Protocol

Reagents:

-

3,3-Dimethylacrylic acid (1.2 eq)[2]

-

Methanesulfonic acid (MSA) (Solvent/Catalyst, ~5-10 vol) or Polyphosphoric Acid (PPA)[1][2]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Methanesulfonic acid (MSA) .

-

Addition: Add 3-Bromophenol and 3,3-Dimethylacrylic acid to the MSA. The mixture may slightly exotherm.[1]

-

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3] The phenol spot should disappear.[1]

-

Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a solid or oil.[1]

-

Workup:

-

Purification: If the crude is an oil, induce crystallization with cold hexanes or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]

Critical Note on Regioselectivity: Using 3-bromophenol directs the cyclization primarily to the position para to the bromine (sterically less hindered than ortho), yielding the 7-bromo isomer. The 5-bromo isomer is a potential minor byproduct but is usually suppressed by steric hindrance at the position between the hydroxyl and bromine.

Analytical Characterization

Validation of the structure relies on the distinct NMR signature of the gem-dimethyl group and the aromatic substitution pattern.

Expected 1H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.45 | Singlet (s) | 6H | C2-(CH₃)₂ | Characteristic gem-dimethyl signal.[1] |

| 2.68 | Singlet (s) | 2H | C3-H₂ | Isolated methylene; no coupling to C2.[1] |

| 7.15 | Doublet of Doublets (dd) | 1H | C6-H | Coupled to C5 and C8 (J ~8.5, 1.8 Hz). |

| 7.28 | Doublet (d) | 1H | C8-H | Meta-coupling to C6 (J ~1.8 Hz). |

| 7.75 | Doublet (d) | 1H | C5-H | Deshielded by C4-Carbonyl (J ~8.5 Hz).[1] |

Mass Spectrometry

-

Pattern: A 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) confirms the presence of a single bromine atom.[1]

Divergent Functionalization (The "What-If")

The this compound scaffold is designed for divergency .[1] It offers three distinct vectors for chemical modification, allowing researchers to rapidly expand chemical space around the core.

Figure 2: Divergent synthesis map.[1][2] Red paths utilize the aryl bromide; Green paths target the ketone; Yellow paths target the alpha-carbon.

Path A: Palladium-Catalyzed Cross-Coupling (C7)

The aryl bromide is highly reactive under standard Suzuki-Miyaura conditions.[1]

-

Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.5 eq), K₂CO₃ (3 eq), Dioxane/Water (9:1), 90°C.[2]

-

Application: Installation of biaryl systems common in SIRT2 inhibitors .

Path B: Ketone Reduction & Modification (C4)

Reduction of the ketone yields the 4-hydroxy-chroman (chromanol), the direct precursor to potassium channel openers.

-

Protocol: NaBH₄ (1.5 eq) in MeOH at 0°C.

-

Stereochemistry: The reduction creates a chiral center at C4.[1] Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can yield enantiopure scaffolds.[1]

-

Dehydration: Acid-catalyzed dehydration of the alcohol yields 2,2-dimethylchromene (precocene analogs), which are potent anti-juvenile hormones in insect physiology.

Medicinal Chemistry Applications

Potassium Channel Openers (K_ATP)

The 2,2-dimethylchroman-4-one scaffold is structurally homologous to Cromakalim (which bears a 6-cyano group).[1] The 7-bromo analog serves as a precursor to:

-

7-Substituted analogs: Exploring the SAR of the "eastern" part of the molecule.

-

Hybrid molecules: Linking the chromanone pharmacophore to other active moieties via the bromine handle.

SIRT2 Inhibition

Research indicates that halogenated chroman-4-ones (specifically 6,8-dibromo and 6-chloro analogs) exhibit selective inhibition of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegeneration and cancer.[1] The 7-bromo derivative provides a critical data point for SAR studies, probing the steric and electronic requirements of the binding pocket [1].

Anti-Leishmanial Agents

Thiochromanone analogs (sulfur instead of oxygen) have shown potent anti-leishmanial activity.[1][2] The oxygenated 7-bromo analog is often used as a control or a starting point to synthesize oxygen-based isosteres to improve metabolic stability [2].[1]

Safety & Handling

-

Hazards: The compound is an organic bromide and a ketone.[1][6] It should be treated as a potential skin and eye irritant (H315, H319).[2]

-

Sensitization: Halogenated benzylic-like ketones can be sensitizers.[1] Use gloves and work in a fume hood.[1]

-

Storage: Store in a cool, dry place. Stable at room temperature, but 4°C is recommended for long-term storage to prevent slow debromination or oxidation.[1][2]

References

-

Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

-

Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules.

-

General Synthesis of 2,2-Dimethylchroman-4-ones via Friedel-Crafts Alkylation. Organic Syntheses. (Reference for general 3,3-dimethylacrylic acid condensation method).[1][2]

-

This compound Product Data. PubChem.

Sources

- 1. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. 130200-01-0|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of 7-Bromo-2,2-dimethylchroman-4-one via Automated Flash Column Chromatography

Introduction

7-Bromo-2,2-dimethylchroman-4-one is a key heterocyclic intermediate in synthetic organic chemistry and plays a significant role in the development of novel pharmaceutical agents.[1][2] The chroman-4-one scaffold is a privileged structure in drug discovery, and its derivatives are explored for various therapeutic applications.[1][2] Achieving high purity of this intermediate is paramount, as residual impurities from synthesis can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological activity of downstream compounds. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to the column chromatography process.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for developing a robust purification strategy.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₁BrO₂ | [3] |

| Molecular Weight | 255.11 g/mol | N/A |

| Appearance | Off-white to yellow solid | [3] |

| Boiling Point | 336.6 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Storage Temperature | 2-8°C | [5] |

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differing affinities for a polar stationary phase and a less polar mobile phase.[6]

-

Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and other polar interactions with the molecules of the sample mixture.

-

Mobile Phase (Eluent): A non-polar or moderately polar solvent system is chosen. In this case, a mixture of ethyl acetate and hexanes is employed.

-

Mechanism of Separation: As the mobile phase carries the crude mixture down the column, a continuous process of adsorption and desorption occurs.[7]

-

Polar Impurities: More polar compounds in the mixture will have a stronger affinity for the polar silica gel, causing them to adsorb more tightly and move down the column more slowly.

-

Target Compound: this compound, being of intermediate polarity, will interact with the silica gel to a lesser extent than highly polar impurities but more so than non-polar byproducts.

-

Non-polar Impurities: Less polar compounds will have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, allowing them to travel down the column more quickly.

-

This differential migration results in the separation of the components into distinct bands, which can then be collected as separate fractions.[7]

Part 1: Pre-Purification Method Development via Thin-Layer Chromatography (TLC)

Objective: To determine the optimal solvent system (mobile phase) that provides the best separation between this compound and any impurities. TLC is a rapid and material-sparing technique that mimics the separation on a column.[8][9]

Causality: The ideal solvent system should afford the target compound a Retention Factor (R_f) value between 0.2 and 0.5 for effective column chromatography.[10] An R_f in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).

TLC Protocol

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

-

Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-determined solvent system. Good starting points for compounds of "normal" polarity include mixtures of ethyl acetate and hexanes.[11]

-

Test several ratios, for example:

-

10% Ethyl Acetate / 90% Hexanes

-

20% Ethyl Acetate / 80% Hexanes

-

30% Ethyl Acetate / 70% Hexanes

-

-

-

Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

-

R_f Calculation: Calculate the R_f value for each spot using the formula:

-

R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

-

| Solvent System (EtOAc:Hexanes) | R_f of Target Compound (Approx.) | Separation Quality |

| 1:9 (v/v) | ~0.25 | Good separation from non-polar spots |

| 1:4 (v/v) | ~0.40 | Optimal separation |

| 3:7 (v/v) | ~0.55 | Less separation from more polar spots |

Part 2: Detailed Column Chromatography Protocol

Objective: To purify the crude this compound using the optimized solvent system.

Materials and Reagents

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Ethyl Acetate (ACS grade)

-

Hexanes (ACS grade)

-

Dichloromethane (ACS grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (acid-washed)

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

Rotary evaporator

Experimental Workflow Diagram

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Bromo-4-chromanone 95% | CAS: 18442-22-3 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. 7-bromochroman-4-one CAS#: 18442-22-3 [m.chemicalbook.com]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 8. biotage.com [biotage.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Chromatography [chem.rochester.edu]

Comprehensive In Vitro Profiling Guide: 7-Bromo-2,2-dimethylchroman-4-one

Abstract & Application Context

7-Bromo-2,2-dimethylchroman-4-one is a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a critical synthetic intermediate for Cromakalim-like potassium channel openers (benzopyrans), homoisoflavonoids , and SIRT2 inhibitors . While often derivatized, the core scaffold itself requires rigorous in vitro profiling to establish baseline toxicity, antioxidant potential, and structure-activity relationship (SAR) data.

This application note details the protocols for Cellular Cytotoxicity Profiling (MTT Assay) and Antioxidant Capacity Screening (DPPH Assay) . These assays represent the standard "gateway" screens for chromanone derivatives before advancing to target-specific assays (e.g., Rubidium efflux for KATP channels or SIRT2 fluorometric assays).

Part 1: Material Preparation & Handling

Chemical Properties & Solubility

The presence of the bromine atom at C7 and the gem-dimethyl group at C2 renders this molecule highly lipophilic. Proper solubilization is the single most critical step to avoid "crashing out" in aqueous media, which leads to false negatives.

-

Molecular Weight: ~255.11 g/mol

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%)

-

Stock Concentration: 10 mM or 20 mM.

-

Storage: -20°C, desiccated, protected from light (chromanones can be light-sensitive).

Stock Solution Protocol

-

Weigh 2.55 mg of this compound.

-

Add 1.0 mL of sterile, anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles.

Critical Check: If the solution appears cloudy, sonicate for 5 minutes at room temperature. Do not heat above 37°C, as thermal degradation can occur.

Part 2: Primary Assay – Cellular Cytotoxicity (MTT)

Objective: Determine the IC50 (half-maximal inhibitory concentration) to assess baseline toxicity or potential anticancer activity. Cell Models: MCF-7 (Breast Cancer) or HeLa (Cervical Cancer) are standard for chromanone profiling.

Experimental Workflow Logic

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol

Reagents:

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Culture Media (DMEM + 10% FBS)

-

Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.

Step-by-Step Procedure:

-

Seeding: Plate cells into a 96-well flat-bottom plate at a density of 5,000–8,000 cells/well in 100 µL media. Include 3 wells containing only media (Blank).

-

Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation:

-

Prepare a 200 µM working solution by diluting the 20 mM DMSO stock 1:100 in culture media. (Final DMSO = 1%).

-

Perform serial 2-fold dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM.

-

Note: Ensure the final DMSO concentration in all wells is normalized (typically <0.5%) to prevent solvent toxicity.

-

-

Treatment: Aspirate old media and add 100 µL of the diluted compound to triplicate wells.

-

Exposure: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully aspirate the supernatant (do not disturb crystals). Add 100 µL DMSO to each well. Shake plate on an orbital shaker for 10 minutes.

-

Measurement: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis:

Part 3: Secondary Assay – Antioxidant Capacity (DPPH)

Objective: Chroman-4-ones often exhibit antioxidant activity.[2] This cell-free assay screens for the scaffold's ability to scavenge free radicals.

Experimental Workflow Logic

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).[3]

-

Solvent: Methanol (HPLC grade).

-

Positive Control: Ascorbic Acid or Trolox.

Step-by-Step Procedure:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep in amber bottle (light sensitive).

-

Sample Prep: Dilute this compound in methanol to varying concentrations (e.g., 10, 20, 40, 80, 160 µM).

-

Reaction: In a 96-well plate, mix 100 µL of sample solution with 100 µL of DPPH solution.

-

Control: 100 µL Methanol + 100 µL DPPH.

-

Blank: 200 µL Methanol.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes .

-

Readout: Measure absorbance at 517 nm .

Data Analysis:

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound insolubility in aqueous media. | Limit final concentration to <100 µM. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound. |

| High Background (MTT) | Serum interference or phenol red. | Use phenol red-free media for the assay step. Wash cells with PBS before adding MTT. |

| Inconsistent DPPH Data | Light degradation of DPPH. | Prepare DPPH fresh and keep strictly in the dark. |

| Edge Effect (96-well) | Evaporation in outer wells. | Fill outer wells with sterile PBS; use only inner 60 wells for data. |

Part 5: Scientific Rationale & Mechanism

The 2,2-dimethylchroman-4-one core is a pharmacophore found in nature (e.g., precocenes) and synthetic drugs.[4]

-

Cromakalim Connection: The 2,2-dimethyl substitution is essential for hydrophobic interaction within the KATP channel pore. While the 7-bromo analog is an intermediate, it mimics the lipophilicity required for membrane permeation.

-

SIRT2 Inhibition: Recent studies (See Ref 3) indicate that halogenated chroman-4-ones (specifically 6,8-dibromo analogs) fit into the hydrophobic pocket of the Sirtuin 2 enzyme, inhibiting deacetylation. The 7-bromo analog serves as a vital SAR point to determine halogen positioning effects.

References

-

Synthesis and Biological Evaluation of Chroman-4-one Derivatives. Organic & Biomolecular Chemistry, 2021. Link

-

Cytotoxicity and Apoptosis Induction by Chroman-4-one Analogs. PubMed, 2014. Link

-

Structure-Activity Relationship of Chromanones as SIRT2 Inhibitors. Journal of Medicinal Chemistry, 2012.[4] Link

-

Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoids. MDPI, 2023. Link

Sources

developing anticancer agents from spirochromanone derivatives

Application Note: Strategic Development of Spirochromanone-Based Anticancer Agents

Executive Summary

Spirochromanone derivatives represent a privileged scaffold in modern oncology drug discovery due to their inherent three-dimensional complexity and conformational rigidity. Unlike flat aromatic compounds, the spiro-fusion (typically at the C-2 or C-3 position of the chromanone ring) reduces the entropic penalty of binding to protein targets.

This guide details a validated workflow for developing spirochromanone derivatives targeting the MDM2-p53 protein-protein interaction (PPI) . By inhibiting MDM2, these agents restore p53 function, triggering apoptosis in wild-type p53 tumors. The protocol encompasses the Organocatalytic Kabbe Condensation for synthesis, followed by a Fluorescence Polarization (FP) screening assay and Flow Cytometric apoptosis verification.

Chemical Synthesis: The Modern Kabbe Condensation

Objective: Efficient construction of the spirochromanone core using a mild, organocatalytic approach.

Traditional Kabbe condensations utilize harsh reflux conditions. This optimized protocol uses a pyrrolidine-acid catalytic system in DMSO, offering higher yields and cleaner reaction profiles suitable for library generation.

Reagents & Equipment

-

Substrates: 2'-Hydroxyacetophenone derivatives (1.0 equiv), Cyclic Ketones (e.g., N-Boc-4-piperidone) (1.1 equiv).

-

Catalyst System: Pyrrolidine (50 mol%), Butyric Acid (50 mol%).[1]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Purification: Flash column chromatography (Silica gel 60).

Step-by-Step Protocol

-

Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (2.0 mmol) and N-Boc-4-piperidone (2.2 mmol) in DMSO (10 mL, 0.2 M concentration).

-

Catalyst Addition: Add pyrrolidine (82 µL, 1.0 mmol) followed immediately by butyric acid (92 µL, 1.0 mmol).

-

Note: The addition order is critical to form the in situ iminium-enamine catalytic species.

-

-

Incubation: Seal the vial and stir at Room Temperature (25°C) for 12–18 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a lower Rf spot compared to the acetophenone.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL) .

-

Wash with Water (3 x 20 mL) to remove DMSO and catalyst.

-

Wash with Brine (20 mL) , dry over Na₂SO₄ , and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash chromatography using a gradient of 0–20% EtOAc in Hexanes.

-

Yield Expectation: 75–90% isolated yield of the spiro[chromane-2,4'-piperidin]-4-one scaffold.

Mechanism of Action & Pathway Visualization

The spirochromanone scaffold is designed to mimic the α-helical transactivation domain of p53 (residues Phe19, Trp23, Leu26). By occupying the hydrophobic cleft of MDM2, the inhibitor prevents MDM2-mediated ubiquitination of p53, leading to p53 accumulation and apoptosis.

Figure 1: Mechanism of Action. Spirochromanone derivatives competitively bind MDM2, preventing p53 degradation and restoring apoptotic signaling.

Biological Validation Protocols

A. Target Engagement: MDM2-p53 Fluorescence Polarization (FP) Assay

Objective: Quantify the binding affinity (Ki) of the synthesized spirochromanones to MDM2.

Assay Principle: A fluorescently labeled p53-mimetic peptide (tracer) binds to MDM2, resulting in high fluorescence polarization (high mP). The spirochromanone inhibitor displaces the tracer, causing it to tumble rapidly, lowering the polarization (low mP).

Protocol:

-

Buffer Preparation: PBS (pH 7.4), 0.01% Tween-20, 1 mM DTT.

-

Reagents:

-

Protein: Recombinant Human MDM2 (residues 1–118). Final conc: 100 nM .

-

Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2). Final conc: 10 nM .

-

-

Plate Setup (384-well Black Microplate):

-

Add 10 µL of test compound (serially diluted in assay buffer, 1% DMSO final).

-

Add 10 µL of MDM2/Tracer master mix.

-

Controls:

-

High mP (0% Inhibition): MDM2 + Tracer + DMSO.

-

Low mP (100% Inhibition): Tracer only (no protein).

-

-

-

Incubation: 30 minutes at Room Temperature in the dark.

-

Measurement: Read on a multimode plate reader (e.g., Tecan Spark).

-

Excitation: 485 nm | Emission: 535 nm.

-

-

Analysis: Plot mP vs. log[Compound] to determine IC50. Convert to Ki using the Cheng-Prusoff equation adapted for FP.

B. Phenotypic Screen: Annexin V/PI Apoptosis Assay

Objective: Confirm that MDM2 inhibition leads to functional cancer cell death.

Protocol:

-

Cell Culture: Seed MCF-7 (p53 wt) and MDA-MB-231 (p53 mutant, negative control) cells at

cells/well in 6-well plates. -

Treatment: Treat cells with spirochromanone derivatives at IC50 and 2x IC50 concentrations for 24 hours.

-

Staining:

-

Harvest cells (trypsinize) and wash with cold PBS.

-

Resuspend in 1X Annexin-binding buffer .

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate for 15 min at RT in the dark.

-

-

Flow Cytometry: Analyze 10,000 events.

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Success Criteria: Significant shift to Q4/Q2 in MCF-7 cells, but minimal shift in MDA-MB-231 cells (confirming p53-dependent mechanism).

-

Data Presentation & Analysis

Table 1: Representative SAR Data Structure Summarize your screening results in this format to identify lead candidates.

| Compound ID | R1 (C-6) | R2 (Spiro-N) | MDM2 FP IC50 (nM) | MCF-7 (p53 wt) GI50 (µM) | MDA-MB-231 (p53 mut) GI50 (µM) | Selectivity Index |

| Nutlin-3a | (Control) | - | 90 | 4.5 | >50 | >11 |

| Spiro-A1 | H | Boc | 450 | 12.1 | 45.0 | 3.7 |

| Spiro-A2 | Cl | Benzyl | 120 | 2.3 | 38.0 | 16.5 |

| Spiro-A3 | OMe | Acetyl | >10,000 | >50 | >50 | N/A |

Interpretation: Compound Spiro-A2 shows potent enzyme inhibition and high selectivity for p53-wild-type cells, indicating on-target mechanism.

References

-

Chakroborty, S., et al. (2022). "Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives." Heterocycles. Link

-

Reddy, T.S., et al. (2022). "Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents." Future Medicinal Chemistry. Link

-

Wang, S., et al. (2006). "Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction." Journal of Medicinal Chemistry. Link

-

Draetta, G., et al. (2009). "Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX." PNAS. Link

-

Organic Syntheses. (2025). "Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation." Org.[1][2] Synth.Link

-

Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the evaluation of small-molecule inhibitors of the MDM2-p53 interaction." Analytical Biochemistry. Link

Sources

molecular docking studies of 7-Bromo-2,2-dimethylchroman-4-one with target proteins

Here is a detailed Application Note and Protocol guide for conducting molecular docking studies on 7-Bromo-2,2-dimethylchroman-4-one.

Executive Summary

This application note details the protocol for the molecular docking of This compound (7-Br-DMC) . This scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic gem-dimethyl group (mimicking natural prenylation) with a 7-position bromine atom capable of forming specific halogen bonds (X-bonds).[1]

We focus on two primary therapeutic targets validated by recent literature:

-

Acetylcholinesterase (AChE): For Alzheimer’s disease intervention.[1][2][3]

-

Cyclooxygenase-2 (COX-2): For selective anti-inflammatory activity.[1][4][5]

This guide moves beyond standard tutorials by addressing specific challenges: parametrizing heavy halogens (Bromine) for accurate electrostatics and managing hydrophobic enclosure effects caused by the 2,2-dimethyl substitution.

Scientific Rationale & Target Selection

The Ligand: this compound

The ligand possesses three distinct pharmacophoric features critical for docking setup:

-

7-Bromo Substituent: Acts as a halogen bond donor (σ-hole interaction) with backbone carbonyls or specific residues like Serine or Tyrosine.[1] Standard force fields often treat halogens merely as hydrophobic lumps; this protocol corrects for that.[1]

-

2,2-Dimethyl Group: Increases lipophilicity (

), driving the molecule into deep hydrophobic pockets (e.g., the catalytic gorge of AChE).[1] -

C-4 Carbonyl: A classic Hydrogen Bond Acceptor (HBA).[1]

Target Justification

| Target Protein | PDB ID | Rationale for 7-Br-DMC |

| Acetylcholinesterase (AChE) | 4EY7 or 1EVE | The deep catalytic gorge of AChE accommodates hydrophobic cores.[1] Chromanones are known to span the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) [1, 3].[1] |

| Cyclooxygenase-2 (COX-2) | 3LN1 or 5KIR | COX-2 has a larger hydrophobic side pocket than COX-1.[1] The bulky 2,2-dimethyl group can exploit this volume for selectivity, while the bromine can interact with the heme environment [2, 4]. |

Experimental Workflow (Diagram)

The following flowchart outlines the critical path for this study, emphasizing the specific handling of the halogenated ligand.

Figure 1: Optimized workflow for docking halogenated chromanones. Note the specific emphasis on DFT optimization for the Bromine atom to ensure accurate bond lengths and charge distribution.

Detailed Protocol

Phase 1: Ligand Preparation (Critical for Halogens)

Standard force fields (like MMFF94) may underestimate the polarization of the C-Br bond.[1]

-

Geometry Optimization: Do not rely on 2D-to-3D converters alone. Perform a geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA). This ensures the C-Br bond length is accurate (~1.90 Å).[1]

-

Charge Assignment: Use RESP (Restrained Electrostatic Potential) charges if possible. If using AutoDock, ensure Gasteiger charges are applied, but manually verify the bromine atom is not assigned a generic hydrophobic parameter if specific halogen-bonding functions are available in your scoring function.[1]

-

Rotatable Bonds: The chromanone ring is rigid.[1] The primary flexibility comes from the gem-dimethyl groups (rotation) and the puckering of the dihydropyran ring.[1] Ensure the ring pucker is energy-minimized.

Phase 2: Target Protein Preparation

Target A: Acetylcholinesterase (PDB: 4EY7) [1]

-

Water Management: AChE contains a "catalytic water" molecule often bridging the ligand and the acyl pocket.[1] Retain water molecules within 3Å of the active site (Ser203, His447, Glu334).[1] Remove bulk solvent.[1]

-

Heteroatoms: Remove the co-crystallized inhibitor (e.g., Donepezil) but keep it as a reference for the grid center.

Target B: COX-2 (PDB: 3LN1) [1]

-

Heme Group: The heme cofactor is essential for structural integrity.[1] Do not remove it.[1] Treat it as part of the receptor.[1][6]

-

Chain Selection: COX-2 is a homodimer.[1] Dock into Monomer A, but check for interface residues if the binding pocket is near the dimerization interface.[1]

Phase 3: Grid Generation

Define the search space (Grid Box) to encompass the binding pocket with a buffer.[1]

-

AChE Dimensions: Center on the original ligand.[1] Size:

Å.[1] This covers the deep gorge from the PAS to the CAS.[1] -

COX-2 Dimensions: Center on the NSAID binding site.[1] Size:

Å.[1] -

Spacing: 0.375 Å (standard for AutoDock) or 1.0 Å (Vina).[1]

Phase 4: Docking Execution[3]

-

Algorithm: Genetic Algorithm (Lamarckian GA) or Iterative Local Search (AutoDock Vina).[1]

-

Exhaustiveness: Set to 32 or higher (default is often 8). The 2,2-dimethyl group creates steric clashes if the search is too shallow; high exhaustiveness allows the algorithm to find the correct "fit" for the bulky gem-dimethyl group.[1]

-

Replicates: Run 50 independent runs to ensure convergence of the binding pose.

Data Analysis & Interpretation

Validation Criteria

Before analyzing 7-Br-DMC, you must validate the protocol by re-docking the native co-crystallized ligand (e.g., Donepezil for AChE).

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1]

Interaction Checklist

Analyze the top-ranked pose (lowest Binding Affinity,

| Interaction Type | Residue (AChE) | Residue (COX-2) | Mechanism |

| Halogen Bond | Backbone Carbonyls | Tyr385 / Ser530 | The 7-Br |

| Pi-Stacking | Trp286 (PAS), Trp86 (CAS) | Tyr355, Phe518 | The benzene ring of chromanone stacks with aromatic residues.[1] |

| Hydrophobic | Tyr337, Phe338 | Val349, Leu352 | The 2,2-dimethyl group seeks these lipophilic pockets. |

| H-Bond | Tyr124 | Arg120 | The C-4 Carbonyl accepts a proton.[1] |

Mechanism of Action Visualization

The following diagram illustrates the hypothetical binding mode of 7-Br-DMC within the COX-2 active site, derived from structural analogs [2, 4].

Figure 2: Interaction map of this compound in the COX-2 binding pocket. The 7-Br atom positions near Tyr385, while the dimethyl group anchors the molecule in the hydrophobic channel.

References

-

Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link]

-

Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Source: PubMed URL:[Link]

-

Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Source: ResearchGate URL:[7][Link]

-

Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Source: MDPI URL:[Link][1]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI URL:[Link][1]

Sources

- 1. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Bromo-2,2-dimethylchroman-4-one Synthesis

Target Molecule: 7-Bromo-2,2-dimethylchroman-4-one CAS Registry Number: (Analogous derivatives often used in KCa3.1 blocker synthesis) Primary Application: Key intermediate for bioactive chromane derivatives and potassium channel blockers.

Introduction: The Yield Paradox

The synthesis of this compound via the condensation of 3-bromophenol and 3,3-dimethylacrylic acid (senecioic acid) is a classic "deceptively simple" reaction. While the literature suggests a straightforward Friedel-Crafts acylation/cyclization, researchers often encounter yields ranging from a dismal 15% to a mediocre 45%.

The primary failure points are regioselectivity (formation of the 5-bromo isomer), polymerization of the acrylic acid precursor (tar formation), and inefficient mass transfer due to the high viscosity of traditional condensing agents like Polyphosphoric Acid (PPA).

This guide provides a modernized protocol optimized for yield (>70%) and reproducibility, shifting from traditional PPA to Eaton’s Reagent .

Module 1: Reagent Selection & Stoichiometry

The Catalyst Shift: PPA vs. Eaton's Reagent

The industry standard has long been Polyphosphoric Acid (PPA). However, PPA is highly viscous, making magnetic stirring nearly impossible at lower temperatures, leading to "hot spots" that cause charring.

Recommendation: Switch to Eaton’s Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid).

-

Why: Lower viscosity allows for excellent stirring at 40–60°C.

-

Benefit: Improved mass transfer reduces local overheating, minimizing the polymerization of 3,3-dimethylacrylic acid.

-

Workup: Eaton's reagent hydrolyzes much cleaner than PPA, reducing the formation of stable emulsions during extraction.

Stoichiometry Table

| Component | Role | Eq. | Notes |

| 3-Bromophenol | Limiting Reagent | 1.0 | Purity >98% essential. Darkened phenol (oxidation) lowers yield. |

| 3,3-Dimethylacrylic acid | Electrophile | 1.2 | Slight excess compensates for thermal decomposition/polymerization. |

| Eaton's Reagent | Solvent/Catalyst | 5-10 vol | Use 5 mL per gram of phenol. Acts as both solvent and Lewis acid.[1] |

| CaCl₂ (Drying Tube) | Moisture Control | N/A | Reaction is strictly anhydrous; water kills the acylium ion intermediate. |

Module 2: Reaction Mechanism & Regioselectivity

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an O-acylation (ester formation), followed by a Fries Rearrangement (migration to Carbon), and finally an intramolecular Michael Addition (ring closure).

Critical Regioselectivity Note

3-Bromophenol has two ortho positions available for acylation:

-

Position 6 (Para to Br): Less sterically hindered. Leads to the desired 7-Bromo isomer.

-

Position 2 (Ortho to Br): Sterically crowded (sandwiched between OH and Br). Leads to the 5-Bromo impurity.

Control Strategy: Lower reaction temperatures (60°C vs 90°C) favor the kinetic product (Position 6/7-Bromo) and reduce the thermodynamic migration to the unwanted isomer.

Visualizing the Pathway

Figure 1: Reaction pathway showing the critical Fries Rearrangement step and the divergence points for impurity formation.

Module 3: Optimized Experimental Protocol

Objective: Synthesize 10g scale batch with >70% yield.

Step 1: Setup

-

Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

-

Equip with a Claisen adapter, internal thermometer, and a CaCl₂ drying tube.

-

Critical: Purge the flask with Nitrogen or Argon for 5 minutes.

Step 2: Addition (The "Cold Start" Method)

-

Add 3-Bromophenol (10.0 g, 57.8 mmol) and 3,3-Dimethylacrylic acid (6.94 g, 69.4 mmol) to the flask.

-

Add Eaton’s Reagent (50 mL) .

-

Do not heat yet. Stir at room temperature for 20 minutes. This allows the reagents to dissolve and the initial esterification to begin without an exotherm spike.

Step 3: The Reaction

-

Place the flask in an oil bath pre-heated to 70°C .

-

Note: Do not exceed 75°C. Higher temps increase the 5-bromo impurity.

-

-

Monitor by TLC (20% EtOAc in Hexanes).

-

Endpoint: Disappearance of 3-bromophenol (Rf ~0.6). Product usually appears at Rf ~0.4.

-

Time: Typically 2–4 hours.

-

Step 4: Workup (The "Ice Quench")

-

Cool the reaction mixture to room temperature.

-

Prepare a beaker with 300g of crushed ice and 100 mL of water.

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Observation: The product may precipitate as a gummy solid or oil.

-

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Troubleshooting: If an emulsion forms, add a small amount of brine.

-

-

Wash the combined organic layer with:

-

Water (2 x 100 mL)

-

1M NaOH (2 x 50 mL) – Critical Step: This removes unreacted phenol and acrylic acid.

-

Brine (1 x 100 mL)

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Crude Appearance: Usually a yellow/orange oil that solidifies upon standing.

-

Recrystallization (Preferred): Dissolve in minimum hot Hexane (or Heptane) with a few drops of EtOAc. Cool slowly to 4°C.

-

Yield: White to off-white needles.

-

Module 4: Troubleshooting & FAQ

Decision Tree: Diagnosing Low Yields

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

Frequently Asked Questions